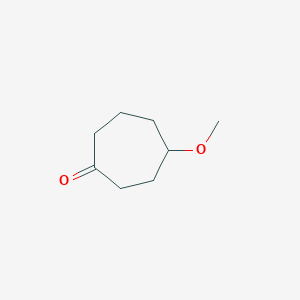

4-methoxycycloheptan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxycycloheptan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-10-8-4-2-3-7(9)5-6-8/h8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBCNVOZBHLLXMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40338839 | |

| Record name | 4-Methoxycycloheptanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17429-01-5 | |

| Record name | 4-Methoxycycloheptanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxycycloheptan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of 4 Methoxycycloheptan 1 One

Transformations of the Carbonyl Group

The carbonyl group is a primary site of reactivity in 4-methoxycycloheptan-1-one, undergoing a variety of transformations including reduction, oxidation, and nucleophilic addition.

Reduction to 4-Methoxycycloheptanol and Other Alcohol Derivatives

The reduction of the ketone in this compound to its corresponding secondary alcohol, 4-methoxycycloheptanol, is a fundamental transformation. This can be achieved using various reducing agents. For instance, catalytic hydrogenation with hydrogen gas over a metal catalyst like palladium can yield 4-methoxycyclohexanol (B98163) from 4-methoxycyclohexanone (B142444). Similarly, complex metal hydrides such as sodium borohydride (B1222165) are effective for this reduction. acs.org The general reaction involves the addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to form the alcohol. libretexts.org

The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the reaction, leading to the formation of either cis or trans isomers of 4-methoxycycloheptanol.

Oxidation to Carboxylic Acid Derivatives

While the oxidation of ketones is generally less facile than that of aldehydes, under specific conditions, the cycloheptanone (B156872) ring can be cleaved to form dicarboxylic acid derivatives. Strong oxidizing agents and forcing conditions are typically required for such transformations.

A more common oxidative reaction involving ketones is the Baeyer-Villiger oxidation, where a peroxy acid is used to convert a cyclic ketone into a lactone (a cyclic ester). In the case of this compound, this reaction would be expected to yield a seven-membered lactone. The regioselectivity of this oxidation is influenced by the migratory aptitude of the adjacent carbon atoms.

Furthermore, ketones with at least one methyl group attached to the carbonyl carbon can undergo the haloform reaction, where treatment with a halogen in the presence of a base leads to the formation of a carboxylate with one less carbon atom and a haloform (CHX3). ncert.nic.in However, this compound does not possess a methyl group directly attached to the carbonyl and thus would not undergo this specific reaction.

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of carbonyl compounds. savemyexams.com The polarized nature of the carbonyl group, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbon atom an electrophilic center susceptible to attack by nucleophiles. ncert.nic.insavemyexams.com

The methoxy (B1213986) group (-OCH3) at the 4-position of the cycloheptane (B1346806) ring exerts a significant electronic influence on the reactivity of the carbonyl group. The oxygen atom of the methoxy group has lone pairs of electrons that can be donated through resonance, which can affect the electron density at the carbonyl carbon. This electron-donating effect can reduce the electrophilicity of the carbonyl carbon, potentially decreasing its reactivity towards nucleophiles compared to an unsubstituted cycloheptanone. masterorganicchemistry.com

Interactive Table: Electronic Effects of the Methoxy Group

| Electronic Effect | Description | Impact on Carbonyl Electrophilicity |

| Resonance (Mesomeric) Effect | The lone pairs on the oxygen atom of the methoxy group can be delocalized into the ring system. | Decreases electrophilicity by increasing electron density at the carbonyl carbon. |

| Inductive Effect | The electronegative oxygen atom withdraws electron density from the adjacent carbon atoms through the sigma bonds. | Increases electrophilicity by decreasing electron density at the carbonyl carbon. |

Stereochemical Outcomes of Nucleophilic Additions (e.g., with Grignard Reagents)

The addition of nucleophiles, such as Grignard reagents (RMgX), to this compound leads to the formation of tertiary alcohols. masterorganicchemistry.com The reaction proceeds via nucleophilic attack of the carbanion-like 'R' group from the Grignard reagent on the carbonyl carbon, forming a new carbon-carbon bond. libretexts.org Subsequent acidic workup protonates the resulting alkoxide to yield the alcohol. libretexts.org

The stereochemical outcome of this addition is of particular interest. The cycloheptane ring is not planar, and the presence of the methoxy group can influence the direction of nucleophilic attack. The nucleophile will preferentially approach the carbonyl carbon from the less sterically hindered face of the ring. dalalinstitute.com This can lead to the formation of diastereomeric products. The relative amounts of these diastereomers will depend on the steric bulk of both the incoming nucleophile and the methoxy group, as well as the preferred conformation of the cycloheptane ring.

For cyclic ketones, the axial or equatorial attack of the nucleophile determines the stereochemistry of the resulting alcohol. Computational studies on similar systems have shown that factors like the nature of the nucleophile and solvent can influence the preference for axial or equatorial addition. academie-sciences.fr

Interactive Table: Factors Influencing Stereochemical Outcome of Nucleophilic Addition

| Factor | Description |

| Steric Hindrance | The nucleophile will preferentially attack from the less sterically hindered face of the cycloheptanone ring. |

| Nature of the Nucleophile | The size and reactivity of the nucleophile can influence the transition state geometry and thus the stereochemical outcome. |

| Conformation of the Ring | The preferred conformation of the this compound ring will present different steric environments on either side of the carbonyl group. |

| Reaction Conditions | Solvent and temperature can affect the conformational equilibrium of the substrate and the reactivity of the nucleophile. |

Reactions Involving the Methoxy Substituent

The methoxy group itself can participate in chemical reactions, although it is generally less reactive than the carbonyl group. Under certain conditions, the ether linkage can be cleaved. For instance, treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) can lead to the cleavage of the methyl-oxygen bond, resulting in the formation of a hydroxyl group and a methyl halide. This reaction typically proceeds via an SN2 mechanism where the halide ion attacks the methyl group.

Substitution Reactions of the Methoxy Group

The methoxy group in this compound can be replaced by other functional groups under specific reaction conditions. This substitution can be a valuable tool in the synthesis of various organic compounds. For instance, nucleophilic substitution reactions can be employed to introduce different functionalities. nih.gov While specific examples for this compound are not extensively detailed in the provided search results, the general reactivity of similar methoxy-substituted cyclic ketones suggests that reagents like amines could lead to the formation of corresponding substituted products. nih.gov The reaction of a chloro-substituted pyrimidine (B1678525) with (cis)-4-methoxycyclohexan-1-amine, a similar cyclic ether, resulted in a nucleophilic substitution product, highlighting the potential for such transformations. nih.gov

Cleavage of the Ether Linkage

The ether linkage in this compound, like other ethers, can be broken under acidic conditions. wikipedia.orglibretexts.orglibretexts.org This reaction, known as ether cleavage, typically proceeds through protonation of the ether oxygen by a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orglibretexts.org The protonation makes the methoxy group a better leaving group (methanol). Following protonation, a nucleophile, typically the halide ion from the acid, attacks one of the adjacent carbon atoms. wikipedia.orglibretexts.orglibretexts.org

The mechanism of this cleavage can be either SN1 or SN2, depending on the structure of the ether. wikipedia.orglibretexts.orgmasterorganicchemistry.com For a secondary ether like this compound, the reaction could potentially proceed through a mixture of both pathways. masterorganicchemistry.com In an SN2 mechanism, the halide ion would attack the less sterically hindered carbon atom. wikipedia.orglibretexts.org In an SN1 mechanism, a carbocation intermediate would be formed. wikipedia.org The cleavage of ethers can also be achieved using strongly basic reagents like organolithium compounds. wikipedia.org

Functionalization of the Cycloheptanone Ring System

Alpha-Functionalization Strategies

The carbon atoms adjacent to the carbonyl group (α-carbons) in this compound are reactive and can be functionalized through various methods. One common strategy involves the formation of an enolate by deprotonation of an α-proton using a strong base, such as lithium diisopropylamide (LDA). researchgate.net This enolate can then react with a range of electrophiles to introduce new substituents at the α-position. researchgate.net

Another approach to α-functionalization is through "umpolung" chemistry, which reverses the normal polarity of the carbonyl group. illinois.edu This can be achieved using hypervalent iodine(III) reagents or pyridine (B92270) N-oxides, which generate an "enolonium ion" that is electrophilic at the α-carbon and can react with nucleophiles. illinois.edu While these methods have been applied to various ketones, their specific application to this compound would depend on the reaction conditions and the compatibility of the methoxy group.

Enzyme-catalyzed α-C–H functionalization has also emerged as a powerful tool for the asymmetric modification of cyclic amines, which are structurally related to cycloheptanones. rochester.edu This biocatalytic approach offers a sustainable route to enantioenriched α-functionalized products. rochester.edu

Regioselective C-H Functionalization of the Cycloheptane Ring

The selective functionalization of specific C-H bonds within the cycloheptane ring, other than the α-positions, presents a significant synthetic challenge due to the similar reactivity of these bonds. nih.gov However, various strategies have been developed to achieve regioselectivity.

The functionalization of the β-C-H bond (the carbon atom two bonds away from the carbonyl group) in cyclic ketones has been achieved through photocatalysis. rsc.orgrsc.org For instance, the use of tetrabutylammonium (B224687) decatungstate (TBADT) as a photocatalyst allows for the regioselective β-alkylation of cyclopentanones with electron-deficient alkenes. rsc.orgrsc.org This reaction is believed to proceed through a polar transition state in an SH2 reaction. rsc.org Although demonstrated for cyclopentanones, this strategy could potentially be adapted for the β-functionalization of this compound. rsc.org Another approach involves the use of a chelation-assisted rhodium(I)-catalyzed system for the β-alkylation of α,β-unsaturated ketones. scispace.comresearchgate.net This method relies on the in-situ formation of a dienamine intermediate which then directs the rhodium catalyst to activate the β-vinylic C-H bond. scispace.comresearchgate.net

Radical-mediated reactions offer another avenue for the functionalization of C-H bonds. nih.gov These reactions often involve the generation of a radical species that can abstract a hydrogen atom from the cycloheptane ring, creating a carbon-centered radical. This radical can then undergo further reactions to form new C-C or C-heteroatom bonds. researchgate.netnih.gov The regioselectivity of such reactions can be influenced by various factors, including the stability of the resulting radical and the presence of directing groups. nih.gov For example, photoredox catalysis can be used to generate sp³-centered radicals from various precursors, which can then participate in C-H functionalization reactions. nih.gov The application of such radical-mediated pathways to this compound would require careful consideration of the reaction conditions to control the site of radical formation and subsequent functionalization. researchgate.net

Derivatization for Introducing New Functional Groups

Derivatization reactions modify an analyte's functional group to enable or enhance analysis, often by increasing volatility for gas chromatography or by introducing a chromophore for UV detection. research-solution.comsigmaaldrich.comjfda-online.comspectroscopyonline.com For this compound, the primary site for derivatization is the carbonyl (ketone) group. These reactions transform the ketone into other functional groups, which can be useful for both analytical identification and as intermediates in multi-step syntheses.

Common derivatization strategies applicable to ketones include:

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can convert the enol form of the ketone to a trimethylsilyl (B98337) (TMS) enol ether. This increases the compound's volatility, which is advantageous for gas chromatography-mass spectrometry (GC-MS) analysis. sigmaaldrich.com

Acylation: Reagents such as acid chlorides or anhydrides can react with the enolate of the ketone. More commonly for analytical purposes, reagents like 4-carbethoxyhexafluorobutyryl chloride can target other functional groups if present, though direct acylation of the ketone itself is less common for simple derivatization. jfda-online.com

Formation of Hydrazones: Reagents like 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) react with the carbonyl group to form highly colored 2,4-dinitrophenylhydrazone derivatives. libretexts.org This reaction is a classic method for identifying aldehydes and ketones.

Formation of Oximes: Reaction with hydroxylamine (B1172632) (NH₂OH) converts the ketone to an oxime. This can be a step in the Beckmann rearrangement or used to protect the carbonyl group.

Ketalization: Reaction with an alcohol or a diol in the presence of an acid catalyst converts the ketone to a ketal (or acetal). This is a common method for protecting the carbonyl group during reactions at other sites of the molecule.

The table below summarizes potential derivatization reactions for this compound, based on the general reactivity of ketones.

| Derivatization Type | Reagent Example | Product Functional Group | Purpose |

| Silylation | BSTFA | Silyl Enol Ether | Increase volatility for GC-MS |

| Hydrazone Formation | 2,4-Dinitrophenylhydrazine | Hydrazone | Qualitative identification (colorimetric) |

| Oxime Formation | Hydroxylamine Hydrochloride | Oxime | Intermediate for synthesis, protection |

| Ketalization | Ethylene Glycol / Acid Catalyst | Ketal | Carbonyl protection |

Detailed Mechanistic Studies of this compound Reactions

Detailed mechanistic studies involve elucidating the step-by-step molecular pathway of a reaction, including the identification of intermediates and transition states. dtu.dk While specific studies for this compound are not extensively documented, we can infer its likely mechanistic behavior from studies on analogous cyclic ketones like cyclohexanones. dtu.dk

Elucidation of Reaction Pathways and Intermediates

A reaction mechanism describes the successive steps, including the breaking and forming of bonds, that occur during a chemical transformation. dtu.dk For reactions involving this compound, two primary types of pathways are expected, centered on the reactivity of the carbonyl group and the adjacent α-carbons.

Nucleophilic Addition Pathway: The carbonyl carbon is electrophilic and is a primary target for nucleophiles. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via a nucleophilic attack on the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate (an alkoxide). wikipedia.orglibretexts.org This intermediate can then be protonated (e.g., during workup) to yield an alcohol. This is the fundamental pathway for reactions like reduction with hydrides (e.g., NaBH₄) or addition of organometallic reagents (e.g., Grignard reagents).

Enolate Formation Pathway: The protons on the carbons alpha to the carbonyl group (C2 and C7 positions) are acidic and can be removed by a base to form a resonance-stabilized intermediate called an enolate. This enolate is nucleophilic at the α-carbon and can react with various electrophiles (e.g., alkyl halides) in reactions like alkylation. The formation of the enolate is a key step in many crucial carbon-carbon bond-forming reactions. pharmacy180.com

Theoretical studies on related systems, like cyclopentanone, have shown that oxidation pathways can involve complex intermediates such as peroxy radicals and hydroperoxy alkyl radicals (QOOH), which can lead to various products through competing reaction channels like HO₂-elimination. mit.edu Similar complex pathways could be accessible for this compound under specific oxidative conditions.

Transition State Analysis and Energy Landscapes

Transition state theory explains reaction rates by assuming a quasi-equilibrium between reactants and an activated complex known as the transition state. nih.govacs.org The transition state represents the highest energy point along the minimum energy path of a reaction. nih.gov Computational chemistry is a powerful tool for locating these high-energy structures and calculating their energies, providing insight into reaction barriers (activation energies). acs.orgacademie-sciences.fr

For this compound, key transition states would include:

Nucleophilic Addition: The transition state would involve the partial formation of the new bond between the nucleophile and the carbonyl carbon, and partial breaking of the C=O π-bond. Theoretical studies on the reduction of cyclohexanone (B45756), for example, have located transition states for both axial and equatorial attack of the hydride, finding that the structures are reactant-like. nih.govacs.org

Enolate Formation: The transition state for this proton abstraction would involve the partial breaking of the C-H bond at the α-position and partial formation of the enolate double bond, with the base partially bonded to the abstracted proton.

Kinetic Investigations and Rate-Determining Steps

For reactions of this compound, the RDS would depend on the specific transformation:

In some proline-catalyzed reactions of cyclohexanone, the rate-determining step can be either the acid-catalyzed addition of the catalyst to the ketone or the dehydration of the resulting carbinolamine intermediate, depending on the specific proline derivative used. nih.gov

In the Baeyer-Villiger oxidation of cyclic ketones, the rate can be dependent on the addition of the peracid to the carbonyl group, which is influenced by the ring size.

In hydroxide-mediated cleavage of 2-phenylcycloalkanones, kinetic experiments indicated a first-order reaction in hydroxide (B78521), suggesting that the nucleophilic attack of the hydroxide is involved in the rate-determining step. dtu.dk

A kinetic model for the ammoximation of cyclohexanone over a TS-1 catalyst was developed assuming that the reaction between adsorbed hydrogen peroxide and free ammonia (B1221849) was the rate-determining step. researchgate.net Similar approaches could be applied to reactions of this compound to determine its kinetic parameters and identify the RDS.

Studies on Regioselectivity and Stereoselectivity Control

When a reaction can proceed in different directions to yield distinct structural isomers or stereoisomers, control over the outcome is crucial.

Regioselectivity refers to the preference for bond-making or breaking at one position over another. pharmacy180.comquimicaorganica.org For this compound, the most significant regiochemical question arises during enolate formation. The ketone is unsymmetrical, with protons at the C2 and C7 positions. Abstraction of a proton from C2 would yield the 2-enolate, while abstraction from C7 would yield the 7-enolate.

Kinetic vs. Thermodynamic Control: The formation of these regioisomeric enolates can be controlled. bham.ac.uk The kinetic enolate (typically the less substituted one, formed by removing a more accessible proton) is favored by using a strong, sterically hindered base (like LDA) at low temperatures in an aprotic solvent. quimicaorganica.orgbham.ac.uk The thermodynamic enolate (typically the more substituted, more stable enolate) is favored under conditions that allow for equilibration, such as using a weaker base in a protic solvent or higher temperatures. pharmacy180.combham.ac.uk

Stereoselectivity refers to the preferential formation of one stereoisomer over another. libretexts.org For this compound, nucleophilic addition to the carbonyl group can be stereoselective. The carbonyl carbon is prochiral, and attack by a nucleophile can occur from two different faces (Re/Si faces), potentially leading to two different enantiomers or diastereomers of the resulting alcohol. libretexts.org

The flexible conformation of the seven-membered ring and the presence of the methoxy group at the C4 position can create a biased steric and electronic environment. This bias can direct an incoming nucleophile to preferentially attack one face of the carbonyl group over the other. masterorganicchemistry.comyoutube.com Computational studies on substituted cyclohexanones have shown that such facial selectivity is governed by a combination of steric hindrance, torsional strain, and electronic effects in the transition state. nih.govacs.org

The table below outlines the factors influencing selectivity in reactions of this compound.

| Selectivity Type | Key Reaction | Influencing Factors | Predicted Outcome |

| Regioselectivity | Enolate Formation | Base (Strength, Sterics), Temperature, Solvent | Kinetic: Strong, bulky base (LDA), low temp. Thermodynamic: Weaker base, higher temp. |

| Stereoselectivity | Nucleophilic Addition | Ring Conformation, Steric hindrance from methoxy group, Nature of Nucleophile | Preferential formation of one diastereomer/enantiomer due to favored attack trajectory. |

Stereochemical Investigations of 4 Methoxycycloheptan 1 One and Its Derivatives

Conformational Dynamics of the Seven-Membered Ring

The seven-membered ring of cycloheptanone (B156872) is known for its conformational flexibility. The introduction of a methoxy (B1213986) group at the 4-position significantly influences the conformational preferences of the ring.

Influence of the Methoxy Substituent on Ring Conformation

The methoxy group, an electronegative substituent, can exert both steric and electronic effects on the conformation of the cycloheptanone ring. In related cyclic systems, such as cyclohexanones, a methoxy group can stabilize axial conformations through the anomeric effect, where there is a stabilizing interaction between the lone pair of the oxygen atom and the antibonding orbital of an adjacent axial bond. cdnsciencepub.com This effect arises from a "double bond-no bond" resonance. cdnsciencepub.com For 4-methoxycycloheptan-1-one, the methoxy group's preference for an axial or equatorial position will depend on a delicate balance of these stereoelectronic effects and classic steric interactions with other ring atoms.

In similar heterocyclic systems, the gauche effect has been observed to stabilize an axial orientation of a methoxy group. researchgate.net The specific conformation adopted by this compound would likely be a twist-chair or boat conformation, which are the most stable conformations for cycloheptane (B1346806) rings, to minimize torsional and angle strain. researchgate.net The presence of the methoxy group and the carbonyl group will further influence the relative energies of these conformations.

Equilibrium Between Conformational Isomers

Due to the flexible nature of the seven-membered ring, this compound exists as an equilibrium mixture of multiple conformational isomers. The relative populations of these conformers are determined by their respective free energies. The equilibrium can be influenced by factors such as solvent polarity. researchgate.net For instance, in related systems, an increase in solvent polarity has been shown to shift the conformational equilibrium. researchgate.net

Computational studies, such as those using MM2 calculations, can predict the populations of different conformers. oup.com For example, in a substituted cyclohexanone (B45756), calculations showed a significant preference for one conformer over another. oup.com A similar approach could be applied to this compound to determine the predominant conformation and the energy differences between the various twist-chair and boat forms.

Chirality and Stereoisomerism in this compound Systems

The presence of a substituent on the cycloheptanone ring introduces the possibility of chirality and stereoisomerism.

Identification and Assignment of Stereocenters

A stereocenter, or chiral center, is a carbon atom that is bonded to four different groups. pdx.edulibretexts.org In this compound, the carbon atom at position 4 (C4), which is attached to a methoxy group, a hydrogen atom, and two different carbon pathways within the ring, is a stereocenter. pdx.eduyoutube.com Therefore, this compound is a chiral molecule and can exist as a pair of enantiomers. libretexts.org

The absolute configuration of the stereocenter at C4 can be assigned as either R or S using the Cahn-Ingold-Prelog (CIP) priority rules. msu.edu This involves assigning priorities to the four substituents attached to the chiral center based on atomic number. msu.edu

Enantiomeric and Diastereomeric Relationships

Since this compound possesses one stereocenter, it exists as a pair of enantiomers: (R)-4-methoxycycloheptan-1-one and (S)-4-methoxycycloheptan-1-one. byjus.commasterorganicchemistry.com Enantiomers are non-superimposable mirror images of each other and have identical physical properties, except for their interaction with plane-polarized light. byjus.commasterorganicchemistry.com

If additional stereocenters are introduced into the molecule, for example, through the synthesis of derivatives, the number of possible stereoisomers increases. With n stereocenters, the maximum number of stereoisomers is 2n. msu.edu These stereoisomers can be related as either enantiomers or diastereomers. byjus.comoregonstate.edu Diastereomers are stereoisomers that are not mirror images of each other. byjus.comoregonstate.edu They have different physical and chemical properties. libretexts.org For a derivative of this compound with a second stereocenter, there would be a maximum of four stereoisomers, which would exist as two pairs of enantiomers. libretexts.orgyoutube.com The relationship between stereoisomers that are not enantiomers would be diastereomeric. oregonstate.edu

Stereoselective Synthesis and Control in Derivative Formation

The synthesis of specific stereoisomers of this compound derivatives is a key challenge in organic chemistry. Stereoselective synthesis aims to produce a single or a major stereoisomer from a mixture of possibilities. beilstein-journals.org

Various strategies can be employed to achieve stereocontrol in the formation of derivatives. These methods often involve the use of chiral auxiliaries, chiral catalysts, or substrate-controlled reactions where the existing stereocenter in this compound directs the stereochemical outcome of a subsequent reaction. For instance, the reduction of the carbonyl group can be influenced by the existing stereocenter at the 4-position, leading to the preferential formation of one diastereomer of the corresponding alcohol.

In the broader context of synthesizing substituted cyclic ketones and their derivatives, methods like tandem Heck–Suzuki coupling and the use of organocatalysis have been developed for stereoselective synthesis. rsc.orgethz.ch Furthermore, stereoselective methods for the synthesis of various carbocyclic and heterocyclic compounds, including those with multiple stereocenters, have been extensively reported. beilstein-journals.orgbeilstein-journals.orgnih.govmdpi.com These methodologies could potentially be adapted for the stereocontrolled synthesis of derivatives of this compound.

Diastereoselective and Enantioselective Transformations

The transformation of a prochiral ketone, such as this compound, into a chiral alcohol (4-methoxycycloheptanol) introduces a new stereocenter. When this reaction is controlled to favor one stereoisomer over others, it is termed a stereoselective transformation. Specifically, diastereoselective transformations produce a preference for one diastereomer, while enantioselective transformations yield an excess of one enantiomer.

Detailed research findings specifically on the diastereoselective and enantioselective transformations of this compound are not extensively documented in publicly available literature. However, the principles of such transformations are well-established for cyclic ketones. The reduction of the carbonyl group can be influenced by the existing stereocenter at C-4 (the carbon bearing the methoxy group), leading to potential diastereoselectivity.

Enantioselective reduction of ketones is a cornerstone of modern asymmetric synthesis, providing access to optically active secondary alcohols. researchgate.net These reactions are typically achieved using chiral reagents or catalysts. Common methods include:

Catalytic Asymmetric Hydrogenation: This involves the use of a chiral metal catalyst (e.g., based on Ruthenium or Rhodium) and hydrogen gas to reduce the ketone. The chiral ligand on the metal directs the approach of hydrogen to one face of the carbonyl group.

Chiral Hydride Reagents: Reagents like those derived from boranes, such as the Corey-Bakshi-Shibata (CBS) catalysts (oxazaborolidines), are highly effective for the enantioselective reduction of various ketones. mdpi.com These catalysts coordinate to the carbonyl oxygen, and the chiral environment dictates the face-selective transfer of a hydride from a borane (B79455) source. mdpi.com

Biocatalysis: Enzymes, particularly ketoreductases (KREDs) or alcohol dehydrogenases, are increasingly used for their high enantioselectivity and mild reaction conditions. researchgate.net By selecting an appropriate enzyme, it is often possible to produce either the (R)- or (S)-alcohol with very high enantiomeric excess (ee). researchgate.net

The stereochemical outcome of these reductions on this compound would be influenced by the interplay between the chiral catalyst and the conformational preferences of the seven-membered ring, as directed by the C-4 methoxy substituent.

Synthesis of Stereospecific Intermediates (e.g., (trans-4-methoxycyclohexyl)amine)

While specific transformations of this compound are not widely reported, the synthesis of structurally related stereospecific intermediates, such as (trans-4-methoxycyclohexyl)amine, is well-documented. This amine is a valuable building block in medicinal chemistry. nih.gov The stereoselective synthesis of 4-substituted cyclohexylamines is challenging but crucial for the synthesis of pharmaceuticals like cariprazine. nih.govresearchgate.net

The primary methods to achieve high diastereoselectivity for the trans-isomer involve the stereoselective amination of the corresponding ketone (4-methoxycyclohexanone) or the separation/isomerization of a cis/trans mixture.

Enzymatic Reductive Amination and Deamination

A powerful strategy for producing trans-4-substituted cyclohexylamines is through biocatalysis using transaminases. These enzymes can catalyze the amination of a ketone to an amine. Recent studies have focused on two main approaches:

Diastereoselective Amination: A transaminase enzyme selectively converts the ketone (e.g., 4-methoxycyclohexanone) into the desired trans-amine.

Diastereomer-Selective Deamination: A cis/trans mixture of the amine is treated with a transaminase that selectively deaminates the undesired cis-isomer back to the ketone. This allows for the isolation of the highly pure trans-amine. This process can be part of a dynamic kinetic resolution, where the intermediate ketone is re-aminated to the more stable trans-product, potentially yielding more than 50% of the desired isomer from the mixture. nih.govresearchgate.net

A 2024 study demonstrated the use of a single transaminase from Chromobacterium violaceum (W60C mutant) to produce various trans-4-substituted cyclohexane-1-amines with high diastereomeric excess (>99% de) from cis/trans mixtures via a selective deamination of the cis-diastereomer in a continuous-flow system. nih.gov

Table 1: Enzymatic Synthesis of trans-4-Substituted Cyclohexylamines This table is representative of the process and based on data for related substituted cyclohexylamines as detailed in the cited literature.

| Starting Material | Biocatalyst | Method | Product | Diastereomeric Excess (de) | Reference |

|---|---|---|---|---|---|

| cis/trans mixture of 4-substituted cyclohexylamine | Transaminase (e.g., from Chromobacterium violaceum) | cis-selective deamination (Dynamic Isomerization) | trans-4-substituted cyclohexylamine | > 99% | nih.govresearchgate.net |

| 4-substituted cyclohexanone | Engineered Imine Reductase (IRED) | Reductive Amination | cis/trans mixture of 4-substituted cyclohexylamine | Varies based on enzyme and substrate | researchgate.net |

Chemical Synthesis Routes

Traditional chemical methods often involve the reductive amination of 4-substituted cyclohexanones. The choice of catalyst and reaction conditions can influence the cis/trans ratio of the product. For instance, hydrogenation using rhodium or ruthenium catalysts in ethanolic ammonia (B1221849) has been shown to preferentially produce the cis-isomer. google.com Achieving high selectivity for the trans-isomer often requires more complex, multi-step synthetic routes or careful separation of isomers. One patented industrial process involves the hydrogenation of a nitrophenyl derivative, followed by esterification and selective crystallization of the desired trans-isomer hydrochloride salt. google.com

Advanced Spectroscopic Characterization and Computational Analysis of 4 Methoxycycloheptan 1 One

High-Resolution Spectroscopic Techniques for Structural Elucidation

The precise molecular structure of 4-methoxycycloheptan-1-one, a saturated seven-membered ring containing a ketone and a methoxy (B1213986) group, is determined through a combination of advanced spectroscopic techniques. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional methods (COSY, HSQC, HMBC), provides detailed information about the proton and carbon environments and their connectivity. Complementary to NMR, Infrared (IR) and Raman spectroscopy offer insights into the vibrational modes of the molecule, confirming the presence of key functional groups and providing a unique "fingerprint" of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

The ¹H NMR spectrum of this compound provides information on the number of distinct proton environments, their chemical shifts, and their coupling interactions with neighboring protons. The methoxy group is expected to present as a sharp singlet, typically in the range of 3.2-3.4 ppm. The proton on the carbon bearing the methoxy group (H-4) would likely appear as a multiplet due to coupling with adjacent methylene (B1212753) protons. The protons on the carbons alpha to the carbonyl group (C-2 and C-7) are expected to be deshielded and appear as multiplets in the range of 2.2-2.6 ppm. The remaining methylene protons on the cycloheptane (B1346806) ring would produce a complex series of overlapping multiplets in the upfield region of the spectrum, typically between 1.4 and 2.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 | 2.3 - 2.5 | m |

| H-3 | 1.6 - 1.8 | m |

| H-4 | 3.5 - 3.7 | m |

| H-5 | 1.7 - 1.9 | m |

| H-6 | 1.5 - 1.7 | m |

| H-7 | 2.3 - 2.5 | m |

Note: These are predicted values based on analogous structures and general NMR principles. Actual experimental values may vary.

The ¹³C NMR spectrum provides a count of the number of non-equivalent carbon atoms and information about their chemical environment. The most deshielded carbon is the carbonyl carbon (C-1), which is expected to have a chemical shift in the range of 208-215 ppm. The carbon atom attached to the methoxy group (C-4) would appear around 75-85 ppm, and the methoxy carbon itself would be found at approximately 56-58 ppm. The carbons alpha to the carbonyl group (C-2 and C-7) are expected to resonate in the region of 40-50 ppm. The remaining methylene carbons of the cycloheptane ring (C-3, C-5, and C-6) would have chemical shifts in the range of 20-35 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | 210 - 215 |

| C-2 | 45 - 50 |

| C-3 | 25 - 30 |

| C-4 | 78 - 83 |

| C-5 | 30 - 35 |

| C-6 | 20 - 25 |

| C-7 | 45 - 50 |

Note: These are predicted values based on analogous structures and general NMR principles. Actual experimental values may vary.

Two-dimensional NMR techniques are invaluable for unambiguously assigning the proton and carbon signals and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons on adjacent carbons. For instance, cross-peaks would be observed between the proton at C-4 and the protons on C-3 and C-5, and between the alpha-protons at C-2 and C-7 with their respective neighbors on C-3 and C-6. This helps to trace the carbon chain around the ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. youtube.com This allows for the direct assignment of the carbon signals based on the already assigned proton signals. For example, the singlet from the methoxy protons would correlate with the methoxy carbon signal, and the multiplet of the H-4 proton would correlate with the C-4 carbon signal.

The chemical shifts observed in NMR spectroscopy can be influenced by the solvent used for the analysis. Aromatic solvents like benzene (B151609) are known to cause significant shifts, particularly for protons located near polar functional groups like the carbonyl group in this compound. This is due to the formation of a weak complex between the solute and the solvent molecules, where the anisotropic magnetic field of the benzene ring shields or deshields nearby protons. These solvent-induced shifts can be used to resolve overlapping signals and to gain further structural information. Discrepancies in reported NMR data for similar compounds can often be attributed to the use of different solvents. Therefore, it is crucial to specify the solvent when reporting NMR data.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" that can be used for identification and functional group analysis.

The IR spectrum of this compound is expected to show a strong, sharp absorption band for the C=O stretching vibration of the ketone, typically in the range of 1700-1725 cm⁻¹. The C-O stretching vibration of the ether linkage in the methoxy group would likely appear as a strong band in the region of 1070-1150 cm⁻¹. The C-H stretching vibrations of the methylene and methoxy groups would be observed in the 2850-3000 cm⁻¹ region.

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. americanpharmaceuticalreview.com While the C=O stretch is also observable in the Raman spectrum, it is often weaker than in the IR spectrum. However, the C-C stretching and skeletal vibrations of the cycloheptane ring, which may be weak or absent in the IR spectrum, can be prominent in the Raman spectrum, providing valuable information about the ring conformation. The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational landscape of this compound.

Table 3: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| C=O | Stretch | 1700 - 1725 (strong, sharp) | 1700 - 1725 (medium) |

| C-O-C | Asymmetric Stretch | 1070 - 1150 (strong) | Weak |

| C-H (sp³) | Stretch | 2850 - 3000 (medium to strong) | 2850 - 3000 (strong) |

| CH₂ | Bend (Scissoring) | ~1465 | ~1465 |

Note: These are predicted values based on characteristic group frequencies. Actual experimental values may vary depending on the specific molecular environment and physical state of the sample.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Ion and Fragmentation Pattern Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the identification and analysis of volatile and semi-volatile organic compounds like this compound. mdpi.comchromatographyonline.comsciensage.info In a typical GC-MS analysis, the sample is first vaporized and separated based on its components' boiling points and interactions with the stationary phase in the GC column. As each separated component, such as this compound, elutes from the column, it enters the mass spectrometer.

In the mass spectrometer, the molecules are ionized, most commonly by electron ionization (EI), which involves bombarding the molecules with a high-energy electron beam. scienceready.com.au This process removes an electron, forming a positively charged molecular ion (M+•). chim.lu For this compound (C₈H₁₄O₂), the molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight, approximately 142.2 g/mol . biosynth.comnih.gov

The high energy of the ionization process causes the molecular ions to become energetically unstable, leading them to break apart into smaller, characteristic fragments. libretexts.org The pattern of these fragments provides a unique "fingerprint" that is crucial for structural elucidation. The fragmentation of this compound is dictated by its functional groups: the ketone and the methoxy ether, as well as its cyclic alkane structure.

Key fragmentation pathways for ketones and ethers include alpha-cleavage, which is the breaking of the bond adjacent to the functional group. libretexts.orgmiamioh.edu

Alpha-cleavage next to the carbonyl group: This can lead to the loss of an ethyl radical or a larger fragment containing the methoxy group.

Alpha-cleavage next to the ether oxygen: This can result in the loss of a methyl radical (•CH₃, mass 15) or a methoxy radical (•OCH₃, mass 31).

Ring fragmentation: The cycloheptane ring can undergo various cleavages, often resulting in a series of peaks separated by 14 mass units, corresponding to the loss of methylene (-CH₂-) groups. libretexts.org

A plausible fragmentation pattern for this compound is detailed in the table below. The analysis of these fragments allows chemists to piece together the original molecular structure. scienceready.com.aulibretexts.org

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Formula of Ion | Likely Origin |

| 142 | [C₈H₁₄O₂]⁺ | Molecular Ion (M⁺) | Ionization of the parent molecule |

| 127 | [M - CH₃]⁺ | [C₇H₁₁O₂]⁺ | Loss of a methyl radical from the methoxy group |

| 111 | [M - OCH₃]⁺ | [C₇H₁₁O]⁺ | Loss of a methoxy radical |

| 98 | [C₆H₁₀O]⁺ | McLafferty rearrangement (if sterically feasible) or other complex ring cleavage | Loss of C₂H₄O |

| 83 | [C₅H₇O]⁺ | Cleavage adjacent to the carbonyl group and subsequent losses | Ring fragmentation |

| 71 | [C₄H₇O]⁺ | Alpha-cleavage at the carbonyl group | Loss of C₄H₇O radical |

| 55 | [C₄H₇]⁺ or [C₃H₃O]⁺ | Further fragmentation of larger ions | Loss of neutrals like H₂O, CO |

This table is based on established fragmentation principles and may not represent all possible fragments.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of atoms within the top 1-10 nanometers of a material's surface. cnrs.fr The technique works by irradiating a sample with an X-ray beam, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy is unique to each element and is also sensitive to the local chemical environment of the atom, an effect known as the "chemical shift". cnrs.frthermofisher.com

For this compound, XPS analysis would provide detailed information about the carbon and oxygen atoms in their different chemical environments.

Carbon (C 1s) Spectrum: The C 1s spectrum of this compound would be expected to show at least three distinct peaks, corresponding to the different types of carbon atoms present in the molecule:

Aliphatic Carbon (C-C, C-H): The majority of the carbon atoms are part of the cycloheptane ring. These would contribute to a main peak at a binding energy of approximately 284.8-285.0 eV. nih.gov

Ether Carbon (C-O): The carbon atom of the methoxy group (-OCH₃) and the ring carbon to which it is attached are in a more oxidized state than the aliphatic carbons. This would result in a peak shifted to a higher binding energy, typically in the range of 286-287 eV.

Carbonyl Carbon (C=O): The ketone carbon is the most oxidized carbon in the molecule, and its C 1s peak would appear at the highest binding energy, around 287-289 eV.

Oxygen (O 1s) Spectrum: The O 1s spectrum would feature two resolved peaks due to the two different oxygen environments:

Ether Oxygen (C-O-C): The oxygen atom in the methoxy group would produce a peak at a lower binding energy within the O 1s envelope.

Carbonyl Oxygen (C=O): The ketone oxygen atom, being double-bonded to carbon, is in a different electronic environment and would have a distinct, higher binding energy peak.

By deconvoluting these complex peaks, the relative concentrations of each chemical state can be quantified, providing a detailed picture of the surface chemistry. cnrs.fr

Table 2: Predicted XPS Binding Energies for this compound

| Core Level | Functional Group | Expected Binding Energy Range (eV) |

| C 1s | C-C, C-H (aliphatic) | ~285.0 |

| C 1s | C-O (ether linkage) | ~286.5 |

| C 1s | C=O (ketone) | ~288.0 |

| O 1s | C-O -C (ether) | ~532.5 |

| O 1s | C=O (ketone) | ~531.5 |

Note: Binding energy values are approximate and can vary based on instrument calibration and sample charging.

Computational Chemistry and Molecular Modeling for Predictive Research

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.com Unlike traditional methods that rely on solving for the complex many-electron wavefunction, DFT is based on the principle that the energy of the system can be determined from its electron density, a much simpler three-dimensional function. scispace.com This makes DFT a computationally efficient yet accurate tool, widely employed in chemistry and materials science for predicting molecular properties and behavior. wikipedia.orgresearchgate.net

A primary application of DFT is the calculation of the ground-state electronic structure and the spatial distribution of electron density within a molecule. scispace.com For this compound, a DFT calculation would begin by defining the molecular geometry, then selecting an appropriate functional (e.g., B3LYP, ωB97X-D3) and basis set (e.g., 6-31G(d,p), def2-TZVP) to approximate the exchange-correlation energy. mit.edumdpi.com

The calculation yields the total electron density, which can be visualized to understand chemical bonding and reactivity. Furthermore, the electron density can be partitioned to assign partial atomic charges to each atom in the molecule. This charge distribution is critical for predicting how the molecule will interact with other reagents.

For this compound, DFT calculations would predict:

A significant negative partial charge on the highly electronegative carbonyl oxygen atom.

A corresponding significant positive partial charge on the carbonyl carbon atom, making it an electrophilic site susceptible to nucleophilic attack.

A negative partial charge on the ether oxygen of the methoxy group, which can act as a hydrogen bond acceptor.

Slightly positive charges on the hydrogen atoms and varying small charges on the other carbon atoms of the ring.

This detailed electronic information provides fundamental insights into the molecule's polarity, solubility, and sites of reactivity.

Table 3: Illustrative Predicted Partial Charges for this compound using DFT

| Atom | Functional Group | Predicted Partial Charge (Illustrative) |

| O | Carbonyl (C=O ) | Highly Negative (e.g., -0.5 e) |

| C | Carbonyl (C =O) | Highly Positive (e.g., +0.5 e) |

| O | Methoxy (C-O -C) | Negative (e.g., -0.4 e) |

| C | Methoxy (C H₃) | Slightly Positive |

| C | Ring carbon at position 4 | Slightly Positive |

Note: Values are for illustrative purposes to show expected trends. Actual values depend on the specific DFT method and basis set used.

DFT is an invaluable tool for exploring the mechanisms of chemical reactions. rsc.org It allows chemists to map out the potential energy surface of a reaction, identifying the low-energy paths that connect reactants to products. mit.edu A key aspect of this is the location and characterization of transition states—the high-energy, unstable configurations that represent the point of no return in a reaction. mit.eduims.ac.jp

For this compound, DFT could be used to model a variety of reactions, such as:

Nucleophilic addition to the carbonyl group: Modeling the attack of a nucleophile (e.g., a Grignard reagent or a hydride) on the electrophilic carbonyl carbon.

Enolate formation: Calculating the energy required to deprotonate the alpha-carbon to form an enolate, a key intermediate in many organic reactions.

Ring-opening or rearrangement reactions: Investigating the feasibility of more complex transformations under specific conditions.

A significant strength of DFT is its ability to predict spectroscopic properties that can be directly compared with experimental measurements. researchgate.netuni-mainz.de This synergy is crucial for validating both the computational model and the interpretation of experimental data. While DFT is widely used for predicting NMR chemical shifts and IR vibrational frequencies, its principles can also be applied to the spectroscopic techniques discussed here. mdpi.comnih.gov

Mass Spectrometry: While directly simulating a complete mass spectrum is exceedingly complex, DFT can be used to calculate the relative energies and stabilities of the various possible fragment ions. Fragments that are calculated to be more stable are more likely to be abundant in the experimental spectrum. This can help rationalize a complex fragmentation pattern and support the assignment of peaks to specific ion structures.

X-ray Photoelectron Spectroscopy: DFT calculations can predict the core-level binding energies of electrons in different chemical environments. aps.org By comparing the calculated binding energies for the C 1s and O 1s electrons in this compound with the experimentally measured XPS spectrum, a more confident assignment of the peaks to their respective functional groups (carbonyl, ether, aliphatic) can be achieved. Often, a systematic shift or scaling factor is applied to the calculated values to achieve the best match with the experimental data, accounting for approximations in the theory and experimental conditions. researchgate.netaps.org

Table 4: Illustrative Comparison of Experimental and DFT-Calculated Spectroscopic Data

| Spectroscopic Data | Experimental Value (Hypothetical) | DFT-Calculated Value (Illustrative) |

| C 1s Binding Energy (C=O) | 288.1 eV | 288.3 eV (after scaling) |

| C 1s Binding Energy (C-O) | 286.6 eV | 286.7 eV (after scaling) |

| Relative Energy of [M-CH₃]⁺ ion | (Inferred from peak intensity) | 0 kcal/mol (Reference) |

| Relative Energy of [M-OCH₃]⁺ ion | (Inferred from peak intensity) | +5 kcal/mol |

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscape of flexible molecules like this compound over time. nih.govnih.gov By simulating the atomic motions based on a molecular mechanics force field, MD can reveal the accessible conformations, the transitions between them, and their relative populations. nih.govnih.gov

Conformational Landscape of Cycloheptanone (B156872) Derivatives: Seven-membered rings, such as the one in this compound, are known for their conformational complexity. Unlike the well-defined chair conformation of cyclohexane, cycloheptane and its derivatives exist as a mixture of interconverting chair and boat forms, with the twist-chair conformation often being the most stable. researchgate.net The presence of a ketone group and a methoxy substituent introduces further complexity due to steric and electronic effects.

MD simulations of analogous cycloheptanone systems have shown that the twist-chair conformation is a common low-energy state. researchgate.net The simulation would track the puckering of the ring and the orientation of the methoxy group (axial vs. equatorial) in the various conformations. The simulation temperature can be adjusted to observe different types of interconversions, from lower-energy twist-boat transitions to higher-energy chair-chair flips. nih.gov

Expected Findings from MD Simulations of this compound: An MD simulation of this compound would likely reveal a dynamic equilibrium between several low-energy conformers. The relative energies of these conformers would be influenced by factors such as:

Torsional strain: Eclipsing interactions between adjacent C-H and C-O bonds.

Transannular strain: Steric hindrance between atoms across the ring.

Dipole-dipole interactions: Interactions between the ketone and methoxy functional groups.

The simulation would generate a trajectory of atomic coordinates over time, from which various properties can be analyzed.

Table 1: Potential Conformational States and Dihedral Angles from MD Simulations

| Conformation Family | Key Dihedral Angle (Example) | Methoxy Group Orientation | Relative Population (Hypothetical) |

|---|---|---|---|

| Twist-Chair | C2-C3-C4-C5 | Axial / Equatorial | High |

| Chair | C2-C3-C4-C5 | Axial / Equatorial | Moderate |

| Twist-Boat | C1-C2-C3-C4 | Axial / Equatorial | Low |

| Boat | C1-C2-C3-C4 | Axial / Equatorial | Low |

This table is illustrative and based on general knowledge of cycloheptanone systems. Actual values would require specific MD simulations.

By analyzing the simulation trajectory, a Boltzmann distribution of the conformational states can be determined, providing insight into the predominant shapes the molecule adopts at a given temperature. nih.gov

Quantum Chemical Methods for Thermodynamic and Kinetic Parameter Determination

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and energetics of molecules compared to the classical force fields used in MD. rsc.org These methods are invaluable for determining the thermodynamic and kinetic parameters that govern the behavior of this compound.

Thermodynamic Parameters: Quantum chemical calculations can be used to compute the relative energies of the different conformers identified through MD simulations or other conformational search methods. researchgate.net By calculating properties like enthalpy and Gibbs free energy for each stable conformer, their relative thermodynamic stabilities can be precisely ranked. chemrevlett.comnrel.gov This allows for the determination of the equilibrium composition of the different conformers. researchgate.net

Kinetic Parameters: The energy barriers for the interconversion between different conformers (e.g., the chair-to-twist-boat flip) can be calculated by locating the transition state structures on the potential energy surface. rsc.org The height of this energy barrier, known as the activation energy, is a key kinetic parameter that determines the rate of conformational change. chemrevlett.comnih.gov

Table 2: Hypothetical Thermodynamic and Kinetic Data from Quantum Chemical Calculations

| Parameter | Description | Hypothetical Value (Illustrative) |

|---|---|---|

| ΔG (Twist-Chair -> Chair) | Gibbs free energy difference between twist-chair and chair conformers. | 1-3 kcal/mol |

| ΔH (Twist-Chair -> Chair) | Enthalpy difference between twist-chair and chair conformers. | 1-2.5 kcal/mol |

| Ea (Chair -> Twist-Boat) | Activation energy for the chair to twist-boat interconversion. | 5-8 kcal/mol |

| k (Chair -> Twist-Boat) | Rate constant for the chair to twist-boat interconversion at 298 K. | 10^4 - 10^6 s^-1 |

These values are hypothetical and serve to illustrate the type of data obtained from quantum chemical calculations.

These calculations can also predict other properties such as vibrational frequencies, which can be compared with experimental infrared (IR) spectra for validation. nih.gov

In Silico Screening and Design of Derivatives

The computational models developed for this compound can be extended to the in silico (computer-based) screening and design of new derivatives with desired properties. openbioinformaticsjournal.comacs.org This approach accelerates the discovery process by prioritizing which molecules to synthesize and test in the lab. acs.org

Virtual Screening: If this compound is identified as a hit compound in a drug discovery screen, a virtual library of similar molecules can be created by computationally adding different functional groups at various positions on the cycloheptanone scaffold. These virtual compounds can then be rapidly screened for properties like binding affinity to a biological target (e.g., a protein receptor) using molecular docking simulations. openbioinformaticsjournal.comrsc.org

Pharmacophore Modeling and ADMET Prediction: Based on the structure of this compound and its interactions with a target, a pharmacophore model can be developed. This model defines the essential 3D arrangement of chemical features required for biological activity. This model can then be used to search large chemical databases for other molecules that fit the pharmacophore. Additionally, computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed derivatives to assess their drug-likeness. openbioinformaticsjournal.com

Table 3: Example of an In Silico Screening Workflow for Derivatives of this compound

| Step | Description | Computational Method | Desired Outcome |

|---|---|---|---|

| 1. Library Generation | Create a virtual library of derivatives by modifying the parent structure. | Combinatorial chemistry software | A diverse set of virtual compounds. |

| 2. Molecular Docking | Predict the binding mode and affinity of each derivative to a target protein. | AutoDock, MOE, etc. openbioinformaticsjournal.comrsc.org | A ranked list of compounds based on predicted binding energy. |

| 3. ADMET Prediction | Evaluate the drug-likeness of the top-ranked derivatives. | ADMETlab, SwissADME, etc. openbioinformaticsjournal.com | Compounds with favorable pharmacokinetic profiles. |

Through these computational techniques, the design of novel derivatives of this compound can be guided by a deep understanding of their conformational behavior, energetics, and potential biological interactions, ultimately streamlining the development of new chemical entities.

Derivatization Strategies for 4 Methoxycycloheptan 1 One

Synthesis of Ketone Derivatives for Characterization and Isolation

The carbonyl group of 4-methoxycycloheptan-1-one is a prime site for derivatization reactions. These reactions are often used to create crystalline solids from liquid ketones, which can be more easily purified and characterized.

The reaction of ketones with hydroxylamine (B1172632) or its salts provides a convenient method for the synthesis of oximes. arpgweb.comnih.gov These reactions are typically performed by refluxing an alcoholic solution of the ketone and hydroxylamine hydrochloride in the presence of a base. arpgweb.com The pH of the reaction is a critical factor, and basic solvents like pyridine (B92270) can be used as both the base and the solvent. arpgweb.com The formation of oximes from ketones like this compound involves the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration. nih.gov

Semicarbazones are another class of derivatives useful for the characterization of ketones. They are generally formed by the reaction of a ketone with semicarbazide (B1199961) hydrochloride. semanticscholar.org Mechanistically, the formation of semicarbazones is similar to that of oximes and is catalyzed by acid. nih.gov

Table 1: Common Reagents for Oxime and Semicarbazone Formation

| Derivative | Reagent | General Conditions |

| Oxime | Hydroxylamine hydrochloride, Base (e.g., sodium acetate (B1210297), pyridine) | Reflux in ethanol (B145695) arpgweb.comsemanticscholar.org |

| Semicarbazone | Semicarbazide hydrochloride, Buffer (e.g., sodium acetate) | Reaction in a suitable solvent like ethanol |

Hydrazones are formed through the reaction of a ketone with hydrazine (B178648). nih.govnih.gov A common procedure involves refluxing the ketone and hydrazine in an alcoholic solvent, often with a few drops of acetic acid as a catalyst. researchgate.netmdpi.com Phenylhydrazones are synthesized in a similar manner, using phenylhydrazine (B124118) as the reagent. nih.govresearchgate.net The reaction involves the condensation of the ketone with the hydrazine derivative, resulting in the formation of a C=N bond. nih.gov These derivatives are often crystalline and have sharp melting points, making them ideal for characterization purposes.

The general synthetic route for the preparation of phenylhydrazones involves dissolving the ketone and phenylhydrazine in a solvent like anhydrous ethanol and adding an acid catalyst. The mixture is then heated until the reaction is complete, which can be monitored by thin-layer chromatography. nih.govmdpi.com

Derivatization for Analytical Applications

For instrumental analysis, particularly gas chromatography-mass spectrometry (GC-MS), it is often necessary to derivatize polar compounds like ketones to increase their volatility and thermal stability. palsystem.comnih.gov

A widely used two-step derivatization procedure for GC-MS analysis of carbonyl compounds is methoximation followed by silylation. palsystem.comnih.gov

Methoximation: This initial step protects the carbonyl group of this compound by converting it into a methoxime derivative. youtube.com The reaction is typically carried out using methoxyamine hydrochloride in a solvent like pyridine, which also acts as a catalyst. palsystem.comyoutube.com This process is crucial as it prevents the formation of multiple derivatives due to tautomerization. youtube.com

Silylation: Following methoximation, the sample is treated with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). palsystem.comyoutube.com This step replaces active hydrogens on any other polar functional groups with a trimethylsilyl (B98337) (TMS) group, increasing the volatility and thermal stability of the analyte for GC-MS analysis. youtube.comresearchgate.net

The combination of methoximation and silylation significantly improves chromatographic peak shape and resolution. nih.gov

For reliable and reproducible quantitative analysis, the derivatization protocol must be carefully optimized. Factors such as reagent volume, reaction time, and temperature can significantly impact the yield and stability of the derivatives. nih.govnih.gov Automated derivatization systems can improve reproducibility by ensuring that each sample is processed in an identical manner, reducing technical variability. nih.govresearchgate.net

Studies have shown that optimizing parameters like the volume of methoxyamine and MSTFA, as well as the incubation times and temperatures, can lead to more robust and reproducible results. nih.govresearchgate.net For instance, one optimized protocol involved using 20 µL of methoxyamine in pyridine for 60 minutes at 30°C, followed by 80 µL of MSTFA for 30 minutes at 30°C. nih.govresearchgate.net Additionally, allowing for an equilibration time after derivatization and before injection can also enhance reproducibility. nih.govnih.gov Drying the sample between the methoximation and silylation steps has also been reported to significantly increase metabolite signal intensity in GC-MS analysis. nih.gov

Table 2: Parameters for Optimization of Derivatization for GC-MS

| Parameter | Typical Range/Condition | Rationale |

| Methoxyamine Volume | 20 - 60 µL | Affects reaction completion and reproducibility nih.gov |

| Methoximation Time | 30 - 90 minutes | Ensures complete derivatization of the carbonyl group nih.gov |

| Methoximation Temperature | 30 - 37 °C | Influences reaction rate |

| Silylating Agent (e.g., MSTFA) Volume | 80 µL | Ensures complete silylation of all active hydrogens nih.gov |

| Silylation Time | 30 - 60 minutes | Affects the extent of silylation and derivative stability nih.gov |

| Silylation Temperature | 37 °C | Influences reaction rate |

| Equilibration Time | Up to 4 hours | Allows for stabilization of derivatives before analysis nih.gov |

Functional Group Interconversions

Functional group interconversions (FGIs) are chemical reactions that transform one functional group into another, a fundamental concept in organic synthesis. numberanalytics.comimperial.ac.uk For this compound, the ketone and methoxy (B1213986) groups are the primary sites for such transformations.

The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). fiveable.me Further oxidation of the resulting secondary alcohol would regenerate the ketone. fiveable.me The ketone can also be converted to an alkane through reactions like the Wolff-Kishner or Clemmensen reduction. fiveable.me

The methoxy group, an ether, could potentially be cleaved to a hydroxyl group, although this is generally a more challenging transformation. These interconversions allow for the synthesis of a variety of derivatives from this compound, expanding its utility as a synthetic intermediate.

Reactions at the Alpha-Carbon Position

The presence of a carbonyl group in this compound renders the hydrogen atoms on the adjacent carbon atoms (α-carbons) acidic. idc-online.comlibretexts.org This acidity allows for the formation of an enolate anion intermediate through deprotonation with a suitable base. msu.edukhanacademy.org This enolate is a key nucleophilic intermediate that can undergo a variety of substitution reactions, allowing for the introduction of new functional groups at the alpha-position. idc-online.comlibretexts.org

Alkylation: One of the most fundamental transformations of cyclic ketones is α-alkylation. libretexts.org The enolate of this compound can react with alkyl halides in an SN2 reaction to form a new carbon-carbon bond at the alpha-position. libretexts.org The choice of base and reaction conditions is crucial. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to ensure complete and irreversible formation of the enolate. libretexts.org The reaction temperature is typically kept low (e.g., -78 °C) to control the regioselectivity and prevent side reactions. libretexts.org Recent advancements have also explored photocatalytic methods for the α-alkylation of cyclic ketones using quantum dots, which can proceed under milder, redox-neutral conditions. chemistryviews.org

Aldol (B89426) Condensation: The enolate of this compound can also act as a nucleophile in reactions with other carbonyl compounds, such as aldehydes or ketones, in what is known as the Aldol reaction. libretexts.orgkhanacademy.org This reaction forms a β-hydroxy ketone, which can subsequently undergo dehydration (elimination of a water molecule) to yield an α,β-unsaturated ketone, a process referred to as the Aldol condensation. libretexts.orgmsu.edu These reactions can be catalyzed by either acid or base. libretexts.org Mixed or crossed aldol condensations, where the enolate of one ketone reacts with a different carbonyl compound, are also possible and are often successful when one of the carbonyl partners has no α-hydrogens. libretexts.org

Halogenation: Alpha-halogenation of ketones can be achieved under either acidic or basic conditions. idc-online.com The reaction proceeds through an enol or enolate intermediate and allows for the introduction of a halogen atom (Cl, Br, or I) at the alpha-carbon. idc-online.com This transformation is often autocatalytic in the absence of an added catalyst because the reaction generates a hydrogen halide as a byproduct. idc-online.com The resulting α-haloketones are versatile synthetic intermediates for further transformations.

Table 1: Representative Reactions at the Alpha-Carbon of this compound

| Reaction Type | Reagents & Conditions | General Product Structure |

| Alkylation | 1. LDA, THF, -78 °C 2. R-X (e.g., CH₃I) | 2-Alkyl-4-methoxycycloheptan-1-one |

| Aldol Addition | RCHO, Base (e.g., NaOH) or Acid | 2-(1-Hydroxyalkyl)-4-methoxycycloheptan-1-one |

| Aldol Condensation | RCHO, Base or Acid, Heat | 2-(Alkylidene)-4-methoxycycloheptan-1-one |

| Halogenation | Br₂, CH₃COOH | 2-Bromo-4-methoxycycloheptan-1-one |

This table presents generalized reaction schemes based on established chemical principles for cyclic ketones.

Modifications of the Methoxy Group

The methoxy group in this compound is a relatively stable ether linkage. However, it can be chemically modified, primarily through cleavage (demethylation) to reveal a hydroxyl group. This transformation significantly alters the polarity and hydrogen-bonding capability of the molecule, providing a handle for further functionalization.

Demethylation: The cleavage of methyl ethers is a common transformation in organic synthesis. nih.gov Boron tribromide (BBr₃) is a particularly effective reagent for this purpose, capable of cleaving aryl methyl ethers at or below room temperature. mdma.chcommonorganicchemistry.comorgsyn.org The reaction likely proceeds through the formation of a complex between the Lewis acidic boron atom and the ethereal oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. mdma.ch While much of the literature focuses on aryl methyl ethers, BBr₃ is a powerful reagent generally applicable to ether cleavage. nih.gov The stoichiometry is important, with at least one equivalent of BBr₃ recommended per ether group. mdma.ch Other reagents reported for demethylation include magnesium iodide. researchgate.net

O-Alkylation: While less common for modifying an existing methoxy group, related reactions can be used to synthesize analogs with different alkoxy groups. For instance, a general method for the reductive O-alkylation of cyclic ketones with alcohols has been developed using a heterogeneous palladium catalyst. rsc.orgrsc.org This suggests that if the methoxy group were first converted to a hydroxyl group, subsequent O-alkylation could introduce a variety of different ether functionalities at the C4 position.

Table 2: Representative Reactions for Modifying the Methoxy Group

| Reaction Type | Reagents & Conditions | General Product Structure |

| Demethylation | BBr₃, CH₂Cl₂, 0 °C to r.t. | 4-Hydroxycycloheptan-1-one |

| Ether Synthesis (from resulting alcohol) | 1. NaH 2. R-X (e.g., CH₃CH₂Br) | 4-Ethoxycycloheptan-1-one |

This table illustrates potential transformations based on standard ether cleavage and synthesis methodologies.

Applications of 4 Methoxycycloheptan 1 One in Advanced Organic Synthesis

Intermediate in the Synthesis of Complex Organic Molecules

While the structure of 4-methoxycycloheptan-1-one suggests its utility as an intermediate, specific examples of its incorporation into the total synthesis of complex natural products or other intricate organic molecules are not readily found in scientific literature. General principles of organic synthesis would imply its potential for ring-expansion or contraction strategies, or as a scaffold to set stereocenters, but concrete case studies are not apparent.

Building Block for Novel Chemical Scaffolds

The concept of using simple, functionalized cyclic ketones as building blocks for more elaborate molecular architectures is a cornerstone of modern organic synthesis.

Precursor for Pharmacologically Relevant Compounds and Analogs

There is a lack of specific studies detailing the use of this compound as a direct precursor for the synthesis of pharmacologically active compounds. Research on analogous six-membered rings, such as 4-methoxycyclohexanone (B142444), has shown their utility in creating molecules with biological relevance. However, direct extrapolation to the seven-membered system is not supported by available data. The development of novel chemical entities for medicinal chemistry often involves the exploration of diverse carbocyclic scaffolds, but this compound has not emerged as a prominent player in this arena based on current literature.

Synthesis of Ligands and Specialty Chemicals